![molecular formula C5H5FN2O2 B1582552 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione CAS No. 4840-69-1](/img/structure/B1582552.png)
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione
Overview
Description
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione is a heterocyclic compound with the molecular formula C5H4FN2O2. It is also known as 5-fluorouracil (5-FU) and is a widely used chemotherapeutic agent for treating various types of cancer. 5-FU is a pyrimidine analog that inhibits DNA synthesis and cell proliferation, leading to the death of cancer cells.
Scientific Research Applications
Protein Kinase Inhibitors for Cancer Treatment
Pyrimidine and its derivatives, including 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, have shown promising potential in cancer treatment as protein kinase inhibitors . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
PARP-1 Inhibitors
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which include 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, have been identified as novel inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage, and inhibitors of this enzyme have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Antioxidant Activity
Some pyrimidine-2(1H)-ones derivatives, which include 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, have shown antioxidant activity . Their percentage scavenging of DPPH radical was found to be significant at certain concentrations .
Anticancer Drug
5-Fluorouracil, a compound structurally similar to 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, has been widely used as an anticancer drug . It interferes with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death .
Mechanisms of Resistance and Reversal Strategies
Studies have been conducted on the mechanisms of action and resistance of 5-fluorouracil . Understanding these mechanisms is an essential step towards predicting or overcoming resistance to the drug .
Prodrug Synthesis
A series of 5-fluorouracil derivatives, which include 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, have been synthesized . These N-1 and/or N-3 substituted derivatives have exhibited improved pharmacological and pharmacokinetic properties, including increased bioactivity, selectivity, metabolic stability, absorption, and lower toxicity .
Combination with Other Anticancer Drugs
5-Fluorouracil, which is structurally similar to 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, is often used in combination with other anticancer drugs . This combination has improved the response rates in cancer treatment .
Cognitive Function Effects
5-Fluorouracil, a compound similar to 5-fluoro-3-methyl-1H-pyrimidine-2,4-dione, has been studied for its effects on cognitive function when used in chemotherapy . The effects of this compound on cognitive function are an important area of research in understanding the side effects of chemotherapy .
properties
IUPAC Name |
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-8-4(9)3(6)2-7-5(8)10/h2H,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXNFCXYRIAWDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317467 | |
Record name | 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3-methyl-1H-pyrimidine-2,4-dione | |
CAS RN |
4840-69-1 | |
Record name | NSC316061 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-3-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights do the fluorescence properties of 3-Methyl-5-fluorouracil provide about its behavior in aqueous solutions?
A: Research indicates that 3-Methyl-5-fluorouracil exhibits fluorescence, particularly its rarer tautomeric forms. [] This fluorescence arises from the excitation of uracil homoassociates in the solution. The excitation energy triggers an intramolecular proton transfer (IPT), leading to the formation of a pair of rare 3-Methyl-5-fluorouracil tautomers. Subsequently, one of these tautomers undergoes radiative deactivation, resulting in the observed fluorescence. This phenomenon sheds light on the dynamic equilibrium between different tautomeric forms of 3-Methyl-5-fluorouracil in aqueous environments. []
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